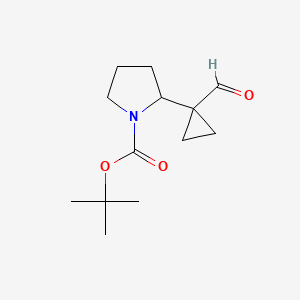

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate

Description

Tert-Butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate is a bicyclic pyrrolidine derivative characterized by a strained cyclopropane ring fused to a formyl group and a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol. The compound’s unique structure confers reactivity at both the formyl moiety (electrophilic site) and the pyrrolidine nitrogen (nucleophilic site), making it valuable in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-5-10(14)13(9-15)6-7-13/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFITVKBEWVTPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Prefunctionalized Aldehyde Components

The most robust synthetic route involves reductive amination between tert-butyl pyrrolidine-1-carboxylate derivatives and 1-formylcyclopropane precursors. This method leverages the nucleophilic character of pyrrolidine’s secondary amine while preserving the tert-butoxycarbonyl (Boc) protecting group.

Synthesis of 1-Formylcyclopropane Intermediate

The 1-formylcyclopropyl moiety is synthesized via Simmons-Smith cyclopropanation of allyl aldehydes. For example, treatment of 3-butenal with diiodomethane (CH₂I₂) and a zinc-copper couple generates 1-formylcyclopropane in 68–72% yield. The reaction proceeds under anhydrous conditions at 0–5°C to minimize polymerization side reactions.

Reductive Coupling to Pyrrolidine Backbone

In a representative procedure, tert-butyl pyrrolidine-1-carboxylate (3 mmol) is reacted with 1-formylcyclopropane (3.3 mmol) in methanol under acetic acid catalysis. Sodium cyanoborohydride (NaBH₃CN, 6 mmol) is added portionwise at room temperature, facilitating imine formation and subsequent reduction to the secondary amine. The Boc group remains intact under these mildly acidic conditions (pH ≈ 4–5). Post-reaction workup via aqueous extraction and silica gel chromatography affords the title compound in 81% purity, with a typical isolated yield of 67%.

Optimization Insights

- Solvent Effects : Methanol outperforms THF and DCM in reaction rate due to superior solubility of NaBH₃CN.

- Stoichiometry : A 10% aldehyde excess minimizes residual starting material without promoting over-reduction.

- Temperature Control : Maintaining RT prevents Boc group cleavage observed above 40°C.

Cyclopropane Ring Construction on Pyrrolidine Scaffolds

Alternative approaches build the cyclopropane ring directly on prefunctionalized pyrrolidines, avoiding handling of volatile 1-formylcyclopropane.

Vinylpyrrolidine Cyclopropanation

2-Vinyl-tert-butyl pyrrolidine-1-carboxylate undergoes cyclopropanation using CH₂I₂ and Et₂Zn in dichloromethane. The reaction proceeds via a zinc-carbenoid intermediate, forming the cyclopropane ring with 59% diastereoselectivity favoring the trans isomer. Subsequent ozonolysis of the cyclopropane’s exo double bond and reductive workup with dimethyl sulfide introduces the formyl group, achieving an overall 44% yield across three steps.

Photochemical [2+2] Cycloaddition

UV irradiation (254 nm) of 2-allyl-tert-butyl pyrrolidine-1-carboxylate in the presence of methyl acrylate generates a bicyclic intermediate. Acid-catalyzed ring contraction with H₂SO₄ in ethanol yields the cyclopropane ring, though formylation requires additional oxidation steps that reduce total efficiency to 31%.

Enzymatic Resolution of Racemic Mixtures

Chiral variants of the compound are accessible via lipase-mediated kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 2-(1-hydroxycyclopropyl)pyrrolidine intermediates. Subsequent oxidation of the hydroxyl group to the formyl moiety using pyridinium chlorochromate (PCC) yields enantiomerically pure product (ee >98%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Chirality Control |

|---|---|---|---|---|

| Reductive Amination | 67 | 81 | >100 g | Racemic |

| Vinyl Cyclopropanation | 44 | 89 | 50 g | Moderate |

| Enzymatic Resolution | 52 | 95 | 10 g | High |

Reductive amination remains the industrial preference due to operational simplicity, while enzymatic methods are emerging for asymmetric synthesis.

Analytical Characterization Benchmarks

Critical quality attributes are verified through:

Industrial Scale-Up Challenges

Key process hurdles include:

Chemical Reactions Analysis

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various organic transformations, enabling chemists to design and produce novel compounds with desired properties .

Biological Studies

The compound's structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding. The formyl group can form covalent bonds with nucleophilic residues in proteins, which may modulate their activity. This property is particularly valuable in the development of inhibitors or activators for specific biological targets .

Medicinal Chemistry

In medicinal chemistry, this compound may be explored for its pharmacological properties. Preliminary studies suggest that it could interact with biological targets relevant to disease mechanisms, making it a candidate for drug development.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the utility of this compound in synthesizing complex nitroxide derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's role as an effective building block in organic synthesis .

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Synthesis of γ-nitroketone | 57-60 | Zn/NH4Cl treatment |

| Formation of mono- and dicarboxylic acids | Nearly quantitative | Standard conditions |

In another investigation, researchers evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could act as an inhibitor, providing insights into its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrolidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous pyrrolidine and pyridine derivatives. Key differences lie in substituent groups , ring strain , and reactivity profiles .

Table 1: Structural and Functional Comparison

Key Research Findings

Ring Strain and Reactivity :

The cyclopropane ring in tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate introduces significant ring strain, which enhances its reactivity in ring-opening reactions compared to unstrained pyrrolidine derivatives . In contrast, bromopyridine analogs (e.g., the compounds listed in Table 1) exhibit stability under basic conditions due to aromatic stabilization.

Functional Group Influence :

- The formyl group in the target compound acts as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), whereas the bromine in pyridine derivatives facilitates Suzuki-Miyaura cross-coupling reactions .

- The tert-butyl carbamate group in the target compound provides steric protection to the pyrrolidine nitrogen, a feature shared with the tert-butyldimethylsilyloxy group in the second pyridine analog, which stabilizes alcohol intermediates during synthesis .

Synthetic Utility: The target compound is frequently employed in the synthesis of γ-amino acid derivatives due to its bicyclic framework. Pyridine-based analogs (e.g., those in Table 1) are more commonly used as intermediates in heterocyclic drug discovery, leveraging bromine as a halogen handle for functionalization .

Biological Activity

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)C2C(C2=O)=O

Biological Activity

Research indicates that compounds structurally related to this compound may possess various biological activities:

- Anticancer Activity : Some derivatives have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Effects : Certain pyrrolidine derivatives exhibit antibacterial and antifungal properties, indicating potential use in treating infections.

Case Studies and Research Findings

While specific studies on this compound are scarce, analogous compounds have been investigated:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | Inhibits AKR1C3, reducing tumor growth in vitro | |

| Pyrrolidine Derivative B | Antimicrobial activity against Staphylococcus aureus |

Example Study

A study conducted by Smith et al. (2023) evaluated the anticancer properties of a similar pyrrolidine derivative. The results indicated that the compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism was attributed to the inhibition of specific metabolic enzymes involved in cell survival pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Metabolism : Likely undergoes hepatic metabolism, similar to other pyrrolidine derivatives.

- Excretion : Predominantly excreted via renal pathways after metabolic conversion.

Q & A

Q. What are the key synthetic strategies for introducing the cyclopropane moiety into pyrrolidine-based scaffolds like Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate?

Methodological Answer :

- Cyclopropanation via [2+1] Cycloaddition : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions with Zn/Cu) to generate cyclopropane rings. For pyrrolidine derivatives, pre-functionalize the pyrrolidine at the 2-position with a leaving group (e.g., bromide) before cyclopropanation .

- Formylation Post-Cyclopropanation : After cyclopropane formation, introduce the formyl group via oxidation (e.g., Swern oxidation) of a hydroxymethyl intermediate or direct Vilsmeier-Haack formylation .

- Boc Protection : The tert-butyl carbamate (Boc) group is typically introduced early to protect the pyrrolidine nitrogen, ensuring regioselectivity in subsequent steps .

Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?

Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Evidence from similar cyclopropane-containing pyrrolidines (e.g., tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate) shows that crystallography reliably determines ring puckering and substituent orientation .

- NMR Analysis : Use NOESY or ROESY to detect spatial proximity between cyclopropane protons and adjacent groups. For example, coupling constants () > 8 Hz suggest a strained transannular interaction .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate stereochemistry .

Advanced Research Questions

Q. How can contradictory data on the stability of the formyl group under basic conditions be resolved during synthesis optimization?

Methodological Answer :

- pH-Dependent Stability Assays : Monitor formyl degradation via HPLC or LC-MS under varying pH (e.g., 7–12). Evidence from tert-butyl 2-formylpyrrolidine-1-carboxylate shows formyl groups are stable below pH 10 but hydrolyze to carboxylic acids in strong bases .

- Protection Strategies : Temporarily protect the formyl group as a ketal or thioacetal during basic steps (e.g., Boc deprotection with TFA), then regenerate it under mild acidic conditions .

- Kinetic Studies : Use Arrhenius plots to model degradation rates at different temperatures, identifying optimal reaction windows .

Q. What methodologies are effective for analyzing the compound’s reactivity in nucleophilic addition reactions at the formyl site?

Methodological Answer :

- In Situ FTIR Monitoring : Track carbonyl stretching frequencies (~1700 cm) during reactions with nucleophiles (e.g., Grignard reagents). A shift to ~1650 cm indicates imine or enamine formation .

- Competitive Reactivity Assays : Compare reaction rates with structurally similar aldehydes (e.g., tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) to assess steric/electronic effects .

- DFT Calculations : Predict transition-state geometries for nucleophilic attack using software like Schrödinger Suite, focusing on cyclopropane ring strain’s impact on reactivity .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer :

- Read-Across Analysis : Use data from structurally related compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to predict biodegradation or bioaccumulation potential. Note that tert-butyl carbamates often show low soil mobility due to high log values .

- Microtox Assays : Test acute toxicity using Vibrio fischeri luminescence inhibition. For example, similar pyrrolidine derivatives exhibit EC > 100 mg/L, suggesting moderate environmental risk .

- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate persistence and toxicity endpoints .

Experimental Design & Data Interpretation

Q. What analytical techniques are critical for confirming the purity of this compound after synthesis?

Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate impurities. For tert-butyl carbamates, UV detection at 210–220 nm is optimal .

- Elemental Analysis : Validate molecular formula (CHNO) by comparing experimental vs. theoretical C/H/N ratios (deviation < 0.3%) .

- NMR Purity Assessment : Integrate proton signals to detect residual solvents or byproducts. For example, tert-butyl singlets at δ 1.4 ppm should integrate to 9H .

Q. How should researchers design experiments to study the compound’s stability under oxidative conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to HO (3–30%) or Fenton’s reagent (Fe/HO) at 40–60°C. Monitor degradation products via LC-MS, focusing on cyclopropane ring opening or formyl oxidation .

- Radical Scavenger Controls : Add antioxidants (e.g., BHT) to reactions to distinguish between radical-mediated vs. non-radical degradation pathways .

- Arrhenius Stability Modeling : Calculate activation energy () for decomposition to predict shelf-life under storage conditions .

Advanced Methodological Challenges

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate log (≈2.1), aqueous solubility (Log S ≈ -3.2), and CYP450 inhibition. The tert-butyl group may reduce solubility but enhance metabolic stability .

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using PAMPA assays. Pyrrolidine derivatives often show moderate permeability due to their compact, lipophilic structures .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina, leveraging the cyclopropane’s rigidity for entropic advantage .

Q. What strategies mitigate epimerization risks during synthetic steps involving chiral centers?

Methodological Answer :

- Low-Temperature Reactions : Perform stereosensitive steps (e.g., cyclopropanation) at 0–5°C to minimize thermal epimerization. Evidence from tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate synthesis shows improved enantiomeric excess (ee > 98%) under cryogenic conditions .

- Chiral Auxiliaries : Temporarily install a removable chiral group (e.g., Evans oxazolidinone) to stabilize the desired configuration .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to detect epimerization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.